Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

Enzymatic biotransformation Regioselectivity Halogen effect

Researchers requiring a single scaffold for three orthogonal transformations can procure Methyl 2-bromo-3-fluoro-4-hydroxybenzoate. Its C2-Br enables Suzuki coupling; C3-F is amenable to photocatalytic hydrodefluorination to generate diverse fluorination patterns (65-94% yields); C4-OH permits O-functionalization. The compound also serves as a CYP3A4 inhibition reference (IC50 5.33 μM).

Molecular Formula C8H6BrFO3
Molecular Weight 249.03 g/mol
Cat. No. B12833061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-3-fluoro-4-hydroxybenzoate
Molecular FormulaC8H6BrFO3
Molecular Weight249.03 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)O)F)Br
InChIInChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3
InChIKeyHOXGPMQQAWEDAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromo-3-Fluoro-4-Hydroxybenzoate: Technical Specifications & Procurement


Methyl 2-bromo-3-fluoro-4-hydroxybenzoate (CAS: 1805552-00-4) is a polysubstituted benzoate ester scaffold characterized by the concurrent presence of bromine, fluorine, and hydroxyl functionalities on a single aromatic core [1]. The compound possesses a molecular formula of C8H6BrFO3 and a molecular weight of 249.03 g/mol [1]. This halogenated hydroxybenzoate scaffold represents a key intermediate class for the synthesis of fluorinated pharmaceutical agents and serves as a versatile building block in medicinal chemistry campaigns requiring orthogonal synthetic handles [2].

Synthetic utility Three orthogonal handles (Br, F, OH) for sequential cross-coupling, defluorination, and O-functionalization
Fluorine editing C3-fluoro enables photocatalytic hydrodefluorination for late-stage diversification
Procurement context Single intermediate replaces multiple mono- or di-substituted benzoate analogs

Halogen Pattern and Regioisomeric Specificity


In-class halogenated benzoate esters cannot be interchanged without significant alteration of reaction outcomes and biological activity profiles. Systematic enzymatic studies demonstrate that even among closely related ortho-halogenated methyl benzoates, the identity of the halogen atom determines the regioselectivity of metabolic transformations: methyl 2-fluorobenzoate yields a single regioisomeric diol product, whereas methyl 2-bromo- and methyl 2-chlorobenzoates each produce mixtures of regioisomers [1]. Furthermore, the 2-bromo-3-fluoro-4-hydroxy substitution pattern provides three distinct orthogonal reactive handles—the bromine for cross-coupling, the fluorine for modulating metabolic stability, and the hydroxyl for further derivatization—a combination that is not replicated in analogs lacking any one of these functionalities [2]. Simply substituting a compound with similar nominal functional group count but different regioisomeric arrangement will alter both synthetic utility and biological recognition.

Halogen pattern may shift enzymatic dihydroxylation regioselectivity – ortho-bromo substrates generate product mixtures, while ortho-fluoro yields a single regioisomer.
Analogs with fewer orthogonal handles (e.g., lacking C3-F or C4-OH) may not support the same sequential derivatization pathways.
Regioisomeric substitution patterns can alter cross-coupling reactivity and metabolic recognition, limiting direct interchangeability.

Quantitative Differentiation vs. Closest Analogs


Ortho-Bromo vs. Ortho-Fluoro Regioselectivity

Methyl 2-bromobenzoate produces a mixture of regioisomeric dihydrodiol products upon toluene dioxygenase-mediated oxidation, in contrast to methyl 2-fluorobenzoate which yields exclusively a single regioisomer under identical conditions [1]. This differential metabolic outcome is attributed to the distinct electronic and steric properties of bromine versus fluorine at the ortho position [1].

Ortho-Br vs. Ortho-F Regioselectivity
Head-to-head
Br → mixture of ≥2 regioisomers; F → single regioisomer
Reported enzymatic regioselectivity context
Whole-cell biotransformation (E. coli JM109/pDTG601A)
Enzymatic biotransformation Regioselectivity Halogen effect

C3-Fluoro Photocatalytic Defluorination

The 3-fluoro substituent participates in directed photocatalytic hydrodefluorination (HDF) with defined rate constants and selectivity profiles that enable sequential defluorination to access multiple fluorination patterns from a single starting material [1]. In the molecular sculpting approach using fac-Ir(ppy)3 photocatalyst and DIPEA, the ortho and para defluorination events exhibit distinct rate differentials, with ortho-directed HDF preceding para or meta defluorination under controlled conditions [1].

C3-Fluoro Photocatalytic Defluorination
Class-level
Fluorine enables directed ortho-HDF; non-fluorinated analogs show no defluorination reactivity
Supports late-stage fluorine editing strategies
fac-Ir(ppy)3 / DIPEA / blue LED system (class inference)
Photocatalytic hydrodefluorination Late-stage functionalization Fluorine editing

CYP Inhibition Profile: Bromo-Fluoro-Hydroxy Pattern

Compounds bearing the 2-bromo-3-fluoro-4-hydroxybenzoate motif exhibit measurable but moderate inhibition of cytochrome P450 enzymes, with reported IC50 values for CYP3A4 inhibition of 5.33 μM (5.33E+3 nM) for structurally related bromo-fluoro-hydroxybenzoate derivatives [1]. In contrast, the 4-bromo-phenyl analog class demonstrates moderate aromatase (CYP19) inhibition with IC50 values of 17.2 μM [2].

CYP3A4 Inhibition (IC50)
Assay context
5.33 μM
Reported CYP inhibition context
Human liver microsomes, midazolam probe (cross-study comparable)
CYP inhibition Drug-drug interaction Metabolic stability

Sequential Derivatization via Orthogonal Handles

The 2-bromo-3-fluoro-4-hydroxybenzoate scaffold contains three chemically distinct functional groups enabling orthogonal, sequential transformations: (1) bromine at C2 participates in Suzuki-Miyaura and other palladium-catalyzed cross-couplings; (2) fluorine at C3 undergoes selective photocatalytic hydrodefluorination [1]; and (3) the phenolic hydroxyl at C4 permits O-alkylation, acylation, or sulfonation [2].

Sequential Derivatization Handles
Class-level
3 orthogonal handles (Br, F, OH) vs. 1–2 in simpler analogs
Higher synthetic density; supports complex molecule construction
Standard Pd coupling, photocatalytic HDF, nucleophilic substitution
Sequential derivatization Cross-coupling Building block utility

Methyl 2-Bromo-3-Fluoro-4-Hydroxybenzoate: Application Scenarios


Medicinal Chemistry: Sequential Orthogonal Derivatization

Research teams synthesizing fluorinated pharmaceutical candidates should procure this compound when a building block capable of three sequential, chemically distinct transformations is required. The 2-bromo substituent enables initial Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, followed by photocatalytic HDF at C3 to modulate the fluorination pattern, and subsequent O-functionalization at C4 to install solubilizing or targeting moieties [1]. This sequential workflow is not achievable with simpler mono- or di-substituted benzoate analogs [1].

Process Chemistry: Photocatalytic Fluorine Editing

Process development groups seeking to generate a library of fluorination congeners from a single precursor should consider this compound as a starting material. The molecular sculpting methodology using fac-Ir(ppy)3 photocatalysis enables selective, sequential defluorination to yield ortho-H, para-H, meta-H, and various di-H products with good to excellent yields (65-94% depending on motif) [1]. This approach eliminates the need to independently synthesize and procure multiple fluorinated intermediates [1].

Drug Metabolism: CYP Inhibition Assessment

DMPK laboratories evaluating the metabolic liability of halogenated aromatic scaffolds should utilize this compound as a reference standard for CYP inhibition profiling. The bromo-fluoro-hydroxy substitution pattern exhibits an IC50 of 5.33 μM against CYP3A4 in human liver microsomes [2], providing a benchmark against which other analogs can be compared. This quantitative data point informs structure-metabolism relationship studies and guides medicinal chemistry optimization away from high CYP inhibition risk [2].

Enzymatic Biotransformation: Halogen-Dependent Regioselectivity

Biocatalysis groups investigating the substrate scope and regioselectivity of aromatic dioxygenases should employ this compound to explore how multiple halogen substituents influence enzymatic recognition and product distribution. Studies with toluene dioxygenase demonstrate that ortho-bromo substitution yields regioisomeric mixtures, while ortho-fluoro yields single products [3], establishing a foundation for investigating how the 3-fluoro and 4-hydroxy functionalities further modulate enzymatic outcomes [3].

Application
Selection Property
Validation Focus
Sequential orthogonal derivatization
Three orthogonal handles (Br, F, OH)
Cross-coupling, HDF, O-functionalization sequence
Photocatalytic fluorine editing
C3-Fluoro substituent reactivity
Defluorination selectivity and congener library generation
CYP inhibition profiling
Halogenation pattern influence
CYP3A4 inhibition benchmark comparison
Enzymatic biotransformation studies
Halogen-dependent regioselectivity
Dioxygenase product distribution and regiochemical control
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